molecular formula C10H11BrO3 B14251566 3-Bromopropyl 4-hydroxybenzoate CAS No. 189136-75-2

3-Bromopropyl 4-hydroxybenzoate

Cat. No.: B14251566
CAS No.: 189136-75-2
M. Wt: 259.10 g/mol
InChI Key: IOHPKRIYFUZRJA-UHFFFAOYSA-N
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Description

3-Bromopropyl 4-hydroxybenzoate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is esterified with 3-bromopropanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromopropyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 3-bromopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process. After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-Bromopropyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromopropyl 4-hydroxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: It is used in the development of new drugs and as a building block for active pharmaceutical ingredients.

    Materials Science: It is used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in the study of enzyme mechanisms and as a probe for biochemical pathways

Mechanism of Action

The mechanism of action of 3-bromopropyl 4-hydroxybenzoate involves its interaction with various molecular targets. The bromine atom in the 3-bromopropyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites in biomolecules. The hydroxyl group in the 4-hydroxybenzoate moiety can form hydrogen bonds with proteins and other biomolecules, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromopropyl 4-hydroxybenzoate is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its non-brominated analogs. This increased reactivity allows for a wider range of chemical modifications and applications in various fields

Properties

CAS No.

189136-75-2

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromopropyl 4-hydroxybenzoate

InChI

InChI=1S/C10H11BrO3/c11-6-1-7-14-10(13)8-2-4-9(12)5-3-8/h2-5,12H,1,6-7H2

InChI Key

IOHPKRIYFUZRJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCCCBr)O

Origin of Product

United States

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